

3-Chloro-2-fluorobenzoyl chloride chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Chloro-2-fluorobenzoyl chloride*

Cat. No.: *B1585738*

[Get Quote](#)

<-33> A Technical Guide to **3-Chloro-2-fluorobenzoyl Chloride**: Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth analysis of **3-Chloro-2-fluorobenzoyl chloride** (CAS No: 85345-76-2), a key halogenated aromatic compound utilized in advanced organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a standard synthetic methodology, explores its reactivity, and discusses its significant applications as a building block for complex molecules, particularly in the pharmaceutical industry. Safety protocols and handling procedures are also comprehensively addressed to ensure safe laboratory and industrial practices. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a thorough understanding of this versatile chemical intermediate.

Chemical Identity and Structure

3-Chloro-2-fluorobenzoyl chloride is a disubstituted benzoyl chloride derivative. The strategic placement of both a chlorine and a fluorine atom on the aromatic ring, adjacent to the highly reactive acyl chloride moiety, imparts unique chemical properties that are valuable in synthetic chemistry.

- IUPAC Name: **3-Chloro-2-fluorobenzoyl chloride**

- CAS Number: 85345-76-2[\[1\]](#)
- Molecular Formula: C₇H₃Cl₂FO
- Molecular Weight: 193.00 g/mol [\[1\]](#)
- Canonical SMILES: C1=CC=C(C(=C1F)Cl)C(=O)Cl
- InChI Key: VBYJOUAMJITBNL-UHFFFAOYSA-N

The structure features a benzene ring substituted at position 1 with a carbonyl chloride group, at position 2 with a fluorine atom, and at position 3 with a chlorine atom. The electron-withdrawing nature of the halogens and the acyl chloride group significantly influences the electron density of the aromatic ring and the reactivity of the molecule.

Caption: 2D structure of **3-Chloro-2-fluorobenzoyl chloride**.

Physicochemical Properties

The physical and chemical properties of **3-Chloro-2-fluorobenzoyl chloride** are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

Property	Value	Source(s)
Physical State	Liquid	[2]
Appearance	Colorless to pale yellow	[3]
Boiling Point	202-203 °C	[1] [2] [4]
Density	1.451 g/mL at 25 °C	[4]
Refractive Index (n ₂₀ /D)	1.5370	[1] [4]
Flash Point	54.4 °C (129.9 °F) - closed cup	[1]
Purity	Typically ≥97-98%	[1]

Synthesis and Reactivity

Synthetic Route

3-Chloro-2-fluorobenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 3-Chloro-2-fluorobenzoic acid. The most common laboratory and industrial method for this conversion is the reaction with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride.

The reaction with thionyl chloride is often preferred due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

This transformation is a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is often added to accelerate the reaction.

Caption: General workflow for synthesizing the title compound.

Reactivity

The reactivity of **3-Chloro-2-fluorobenzoyl chloride** is dominated by the acyl chloride functional group. It is a potent acylating agent and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:

- Alcohols: to form esters.
- Amines: to form amides.
- Water: to hydrolyze back to the carboxylic acid. This reaction is often vigorous.
- Carboxylates: to form anhydrides.

It is also a key reactant in Friedel-Crafts acylation reactions to introduce the 3-chloro-2-fluorobenzoyl group onto another aromatic ring.

Applications in Research and Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The presence of fluorine, in particular, can significantly enhance a drug molecule's metabolic stability, bioavailability, and binding affinity.[\[5\]](#)

3-Chloro-2-fluorobenzoyl chloride serves as a crucial building block for introducing the 3-chloro-2-fluorobenzoyl or 3-chloro-2-fluorobenzyl moiety into larger, more complex molecules. Its precursor, 3-Chloro-2-fluorobenzoic acid, is utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), including Aurora A kinase inhibitors.[\[6\]](#) The benzoyl chloride is a more activated form for creating amide bonds, a common linkage in many pharmaceutical compounds. For example, it is a key intermediate in the synthesis of the HIV integrase inhibitor, Elvitegravir.[\[7\]](#)

The specific substitution pattern of this molecule provides medicinal chemists with a tool to fine-tune the electronic and steric properties of a drug candidate, which can lead to improved potency and selectivity.[\[5\]](#)[\[8\]](#)

Spectroscopic Characterization

While specific spectra for **3-Chloro-2-fluorobenzoyl chloride** are not readily available in public databases, its structure can be unequivocally confirmed by standard spectroscopic methods. The expected spectral characteristics can be inferred from similar compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both the adjacent protons and through-space coupling to the fluorine atom.
- ¹³C NMR: The spectrum would display seven distinct signals: one for the carbonyl carbon (typically downfield, ~165-170 ppm) and six for the aromatic carbons. The carbon atoms bonded to fluorine and chlorine would show characteristic shifts and C-F coupling.
- ¹⁹F NMR: A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.
- IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically around 1780-1815 cm⁻¹. C-Cl, C-F, and aromatic C-H

stretching bands would also be present.

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a representative procedure for the acylation of a primary amine with **3-Chloro-2-fluorobenzoyl chloride**.

Objective: To synthesize N-benzyl-3-chloro-2-fluorobenzamide.

Materials:

- **3-Chloro-2-fluorobenzoyl chloride**
- Benzylamine
- Triethylamine (Et_3N) or Pyridine (as a base)
- Dichloromethane (DCM) (anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

- **Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert

atmosphere (e.g., nitrogen or argon).

- Cooling: Cool the solution to 0 °C using an ice bath. Causality: This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side reactions.
- Addition: Dissolve **3-Chloro-2-fluorobenzoyl chloride** (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. Causality: Dropwise addition prevents a rapid temperature increase and ensures smooth reaction progression.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted starting acid), and brine. Causality: Each wash removes specific impurities to simplify the final purification.
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification & Validation: The resulting crude product can be purified by recrystallization or column chromatography. The structure and purity of the final product should be confirmed by NMR, IR, and Mass Spectrometry.

Safety and Handling

3-Chloro-2-fluorobenzoyl chloride is a hazardous chemical that must be handled with appropriate precautions.

- Hazard Classifications: Flammable Liquid (Category 3), Skin Corrosion (Category 1B).

- Signal Word: Danger
- Hazard Statements:
 - H226: Flammable liquid and vapor.
 - H314: Causes severe skin burns and eye damage.
 - It is also a lachrymator (causes tears).[\[3\]](#)
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[\[2\]](#)
 - Keep away from heat, sparks, open flames, and other ignition sources.[\[2\]](#)
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[2\]](#)[\[13\]](#)
 - Reacts violently with water; avoid contact with moisture.[\[3\]](#)
 - In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[\[3\]](#)[\[13\]](#)

Conclusion

3-Chloro-2-fluorobenzoyl chloride is a highly valuable and reactive intermediate in organic synthesis. Its unique structural features, stemming from the specific arrangement of its halogen substituents, make it a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in both academic research and industrial applications, particularly in the ongoing quest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 85345-76-2 Cas No. | 3-Chloro-2-fluorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.ie [fishersci.ie]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR spectrum [chemicalbook.com]
- 10. 3-Fluorobenzoyl chloride | C7H4ClO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Chloro-2-fluorobenzoyl chloride chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585738#3-chloro-2-fluorobenzoyl-chloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com